molecular formula C11H11N5O2S2 B2705597 2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898462-47-0

2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2705597
CAS No.: 898462-47-0
M. Wt: 309.36
InChI Key: RWFDWOGRBFVSAC-UHFFFAOYSA-N
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Description

2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, a phenylurea moiety, and a thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the formation of the thiadiazole ring followed by the introduction of the phenylurea and thioacetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiosemicarbazide with a carboxylic acid derivative can yield the thiadiazole ring, which can then be further functionalized to introduce the phenylurea and thioacetamide groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and thioacetamide group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The phenylurea moiety can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenylurea moiety.

Scientific Research Applications

2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and phenylurea moiety could play crucial roles in binding to these targets, while the thioacetamide group might influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 2-amino-1,3,4-thiadiazole, which also exhibit diverse biological activities.

    Phenylurea Derivatives: Compounds like N-phenylurea, known for their herbicidal properties.

    Thioacetamide Derivatives: Compounds such as thioacetamide itself, used in various chemical syntheses.

Uniqueness

2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S2/c12-8(17)6-19-11-16-15-10(20-11)14-9(18)13-7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,17)(H2,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFDWOGRBFVSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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